2-Octanol
Overview
Description
2-Octanol, also known as octan-2-ol, is an organic compound with the chemical formula CH₃(CH₂)₅CH(OH)CH₃. It is a colorless, oily liquid that is poorly soluble in water but soluble in most organic solvents. As a secondary alcohol, it is chiral and classified as a fatty alcohol. This compound is commonly used in the production of flavors, fragrances, and as a solvent in various industrial applications .
Mechanism of Action
Target of Action
2-Octanol, also known as octan-2-ol, is an organic compound classified as a fatty alcohol . It is a secondary alcohol and is chiral
Biochemical Pathways
Fatty alcohols like this compound can be metabolized in the liver through oxidation to produce fatty acids . These fatty acids can then enter various metabolic pathways, including β-oxidation and the synthesis of triglycerides and phospholipids.
Pharmacokinetics
Metabolism likely occurs in the liver, where it can be oxidized to produce fatty acids . Excretion likely occurs via the kidneys, although some may also be excreted in the breath and sweat.
Biochemical Analysis
Biochemical Properties
It is known that 2-Octanol is a secondary alcohol, meaning it has a hydroxyl group attached to a secondary carbon atom This structure may influence its interactions with enzymes, proteins, and other biomolecules
Cellular Effects
A study on Escherichia coli cells expressing the CYP153A6 operon, which includes the electron transport proteins ferredoxin and ferredoxin reductase, showed that this compound did not improve product formation and reduced the stability of the system at high cell densities
Molecular Mechanism
A study on mixtures of 1-octanol with the ionic liquid trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide showed that the neutral molecules diffuse much faster than predicted by hydrodynamic scaling using the average viscosity of the mixture . This suggests that this compound may have similar properties and could interact with biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
It is known that the stability of alcohols decreases beyond 30°C This suggests that this compound may also have decreased stability at higher temperatures
Metabolic Pathways
This compound is produced commercially by base-cleavage of ricinoleic acid This suggests that this compound may be involved in metabolic pathways related to the metabolism of ricinoleic acid
Transport and Distribution
A study on mixtures of 1-octanol with the ionic liquid trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide showed that the neutral molecules diffuse much faster than predicted by hydrodynamic scaling using the average viscosity of the mixture . This suggests that this compound may have similar properties and could be transported and distributed within cells and tissues in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octanol can be synthesized through several methods, including the aldehyde condensation method and the base-cleavage of ricinoleic acid.
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Aldehyde Condensation Method
Step 1: Ethylene and synthesis gas (carbon monoxide and hydrogen) react in the presence of a rhodium-based catalyst to produce propionaldehyde.
Step 2: Propionaldehyde and n-butyraldehyde undergo a condensation reaction in the presence of an acidic catalyst to form this compound.
Reaction Conditions: The reaction temperature for the carbonyl synthesis of propionaldehyde is 120-150°C, while the condensation reaction occurs at 80-100°C.
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Base-Cleavage of Ricinoleic Acid
Chemical Reactions Analysis
2-Octanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Typically carried out under acidic conditions.
Products: Oxidation of this compound yields 2-octanone.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Usually performed in anhydrous solvents.
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Substitution
Reagents: Tosyl chloride (TsCl) for the formation of tosylates.
Conditions: Typically carried out in the presence of a base such as pyridine.
Products: Formation of 2-octyl tosylate, which can undergo further nucleophilic substitution reactions.
Scientific Research Applications
2-Octanol has a wide range of applications in scientific research and industry:
-
Chemistry
- Used as a solvent for resins, paints, coatings, adhesives, and inks.
- Employed in the synthesis of various esters and plasticizers .
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Biology
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Medicine
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Industry
Comparison with Similar Compounds
2-Octanol can be compared with other similar alcohols, such as 1-octanol and 2-heptanol:
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1-Octanol
Structure: Primary alcohol with the formula CH₃(CH₂)₇OH.
Boiling Point: Higher than this compound due to the lack of branching.
Solubility: Less soluble in water compared to this compound.
-
2-Heptanol
Structure: Secondary alcohol with the formula CH₃(CH₂)₄CH(OH)CH₃.
Boiling Point: Slightly lower than this compound due to the shorter carbon chain.
Reactivity: Similar reactivity in oxidation and reduction reactions.
This compound’s unique properties, such as its chiral nature and solubility in organic solvents, make it distinct from these similar compounds.
Properties
IUPAC Name |
octan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWFXCIHNDVPSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2-OCTANOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0027014 | |
Record name | 2-Octanol | |
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Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless oily liquid; [ICSC], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid | |
Record name | 2-Octanol | |
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Record name | 2-Octanol | |
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Boiling Point |
179 °C, BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/, 179.00 to 181.00 °C. @ 760.00 mm Hg, 178.5 °C | |
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Record name | (±)-2-Octanol | |
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Flash Point |
76 °C | |
Record name | 2-Octanol | |
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Solubility |
In water, 1120 mg/L at 25 C, Soluble in ethanol, ethyl ether, acetic acetone, MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS, SOL IN MOST COMMON ORGANIC SOLVENTS, 1.2 mg/mL at 25 °C, Solubility in water, ml/100ml: 0.096 (none), soluble in most common organic solvents | |
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Record name | (±)-2-Octanol | |
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Record name | 2-Octanol | |
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Density |
0.8193 g/cu cm at 20 °C, Relative density (water = 1): 0.82, 0.817-0.820 (20°) | |
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Record name | 2-Octanol | |
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Vapor Density |
4.5 (Air = 1), Relative vapor density (air = 1): 4.5 | |
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Vapor Pressure |
0.24 [mmHg], VP: 1 mm Hg at 32.8 °C, 2.42X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 32 | |
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Impurities |
THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE. | |
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Color/Form |
Liquid, Colorless liquid | |
CAS No. |
123-96-6, 25339-16-6, 4128-31-8 | |
Record name | 2-Octanol | |
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Melting Point |
-31.6 °C, Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/, -38.6 °C | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.